molecular formula C15H12ClIO2 B2385904 (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone CAS No. 1103738-26-6

(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone

Cat. No.: B2385904
CAS No.: 1103738-26-6
M. Wt: 386.61
InChI Key: BGRJXWMKCUZBIG-UHFFFAOYSA-N
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Description

(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone is an organic compound with the molecular formula C15H12ClIO2 and a molecular weight of 386.61 g/mol . This compound is characterized by the presence of both chloro and iodo substituents on the phenyl ring, along with an ethoxy group on another phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the development of new materials and chemical processes

Safety and Hazards

“(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone” is toxic if inhaled or ingested, and may cause skin irritation . The safety statements include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and avoiding exposure .

Mechanism of Action

Target of Action

The primary target of (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone is the Sodium-Glucose Co-transporter type 2 (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. Inhibiting SGLT2 leads to a decrease in blood glucose levels, making it a target for the treatment of type 2 diabetes mellitus .

Mode of Action

This compound acts as an inhibitor of SGLT2 . By binding to SGLT2, it prevents the reabsorption of glucose in the kidneys, leading to the excretion of glucose in the urine and a subsequent decrease in blood glucose levels .

Biochemical Pathways

The inhibition of SGLT2 by this compound affects the glucose reabsorption pathway in the kidneys . Normally, SGLT2 reabsorbs glucose from the glomerular filtrate back into the bloodstream. By inhibiting SGLT2, this compound prevents glucose reabsorption, leading to glucose excretion in the urine and a reduction in blood glucose levels .

Pharmacokinetics

It is predicted to havehigh gastrointestinal absorption and is likely to be permeant to the blood-brain barrier . It is also predicted to inhibit several cytochrome P450 enzymes, which may impact its metabolism .

Result of Action

The result of the action of this compound is a decrease in blood glucose levels . By inhibiting SGLT2 and preventing glucose reabsorption in the kidneys, it leads to the excretion of glucose in the urine. This results in a reduction of blood glucose levels, which can be beneficial in the management of type 2 diabetes mellitus .

Action Environment

The action of this compound is influenced by the physiological environment in the kidneys where SGLT2 is located . Furthermore, factors such as the patient’s kidney function and blood glucose levels can influence the efficacy of this compound . Its stability and efficacy could also be affected by the pH and ionic strength of the biological environment .

Chemical Reactions Analysis

(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include oxalyl chloride, dichloromethane, fluorobenzene, and anhydrous aluminum trichloride . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which provides distinct chemical and biological properties.

Properties

IUPAC Name

(2-chloro-5-iodophenyl)-(4-ethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClIO2/c1-2-19-12-6-3-10(4-7-12)15(18)13-9-11(17)5-8-14(13)16/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRJXWMKCUZBIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A jacketed 2 L three-necked round bottom flask with mechanical stirrer, rubber septum with temperature probe and pressure-equalized addition funnel with gas bubbler was charged with aluminum chloride (97.68 g, 0.733 mol, 1.04 equiv), dichloromethane (0.65 L, KF=0.003 wt % water) and the suspension was set stirring under nitrogen and was cooled to about 6° C. Then ethoxybenzene (90 mL, 0.712 mol, 1.01 equiv) was added over 7 minutes keeping internal temperature below 9° C. The resulting orange solution was diluted with dichloromethane (75 mL) and was cooled to −7° C. Then a solution of 2-chloro-5-iodobenzoyl chloride (<0.706 mol) in 350 mL dichloromethane was added over 13 minutes keeping the internal temperature below +3° C. The reaction mixture was warmed slightly and held at +5° C. for 2 hours. HPLC analysis suggested the reaction was complete and the reaction was quenched into 450 mL pre-cooled (˜5° C.) 2N aq. HCl with stirring in a jacketed round bottom flask. This quench was done in portions over 10 min with internal temperature remaining below 28° C. The quenched biphasic mixture was stirred at 20° C. for 45 min and the lower organic phase was washed with 1 N aq. HCl (200 mL), twice with saturated aq. sodium bicarbonate (200 mL per wash), and with saturated aq. sodium chloride (200 mL). The washed extract was concentrated on a rotary evaporator to afford crude (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone as an off-white solid (268.93 g, 99.0 area % by HPLC at 220 nm, 1.0 area % regioisomer at 200 nm, 98.5% “as-is” yield).
Quantity
97.68 g
Type
reactant
Reaction Step One
Quantity
0.65 L
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four

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